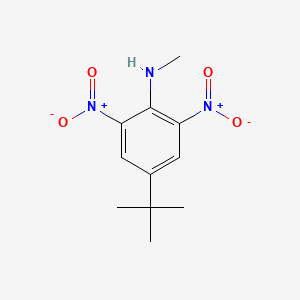

4-tert-Butyl-N-methyl-2,6-dinitroaniline

Description

Properties

IUPAC Name |

4-tert-butyl-N-methyl-2,6-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)7-5-8(13(15)16)10(12-4)9(6-7)14(17)18/h5-6,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDESEGYLPHQNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-methyl-2,6-dinitroaniline typically involves the nitration of 4-tert-butylaniline followed by methylation. The nitration process introduces nitro groups at the 2 and 6 positions of the aniline ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and methylation steps are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-tert-Butyl-N-methyl-2,6-dinitroaniline has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-methyl-2,6-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Butralin (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline)

N-Methyl-2,6-dinitroaniline

2-Chloro-4,6-dinitroaniline

Profluralin (N-Cyclopropylmethyl-2,6-dinitro-N-propyl-4-trifluoromethylaniline)

- Molecular Formula : C₁₄H₁₅F₃N₃O₄

- Key Differences :

Data Table: Structural and Functional Comparison

*Estimated based on tert-butyl contribution to hydrophobicity.

Key Research Findings

- Structural Impact on Activity : Bulky substituents (e.g., tert-butyl) enhance lipophilicity and soil adsorption, critical for herbicidal pre-emergence activity .

- Toxicity Trends : Halogenated derivatives (e.g., 2-bromo-4,6-dinitroaniline) exhibit higher mutagenicity and environmental risks compared to alkyl-substituted analogs .

- Synthesis Challenges : Nitro groups introduce explosive hazards; unexpected exotherms observed during synthesis of chloro-nitroanilines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-Butyl-N-methyl-2,6-dinitroaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sequential nitration and alkylation steps. For instance, nitration of 4-tert-Butyl-N-methylaniline with nitric acid/sulfuric acid under controlled temperature (0–5°C) ensures regioselective introduction of nitro groups at the 2- and 6-positions. Optimization can be achieved via kinetic studies using HPLC to monitor intermediate formation . Reaction path search methods, such as those employed by ICReDD, integrate quantum chemical calculations to predict energy barriers and identify optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl resonance at ~1.3 ppm, aromatic protons at ~8.5 ppm).

- IR Spectroscopy : Detect characteristic nitro (N-O stretching at ~1520 cm⁻¹) and amine (N-H bending at ~1600 cm⁻¹) groups.

- XRD : Resolve crystal structure to validate steric effects of the tert-butyl group .

- Data Table :

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | δ 1.3 (s, 9H, tert-butyl) | Confirm alkyl substitution |

| IR | 1520 cm⁻¹ (N-O) | Verify nitro groups |

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Stability studies using accelerated aging tests (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring can quantify degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of substituents on the reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). For example, the tert-butyl group’s electron-donating inductive effect can stabilize positive charge in intermediates during nucleophilic substitution . Coupled-cluster (CCSD(T)) methods further refine activation energies for nitro-group reactions.

Q. What experimental strategies resolve contradictions in reported degradation pathways of nitroaromatic compounds like this compound?

- Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁵N or D-labeled derivatives) to trace degradation mechanisms. For instance, incubate This compound-d₁₅ in soil/water matrices and analyze via HRMS/MS to distinguish abiotic vs. microbial pathways .

Q. How can chiral separation techniques be applied to stereoisomers of structurally related compounds?

- Methodological Answer : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. For example, resolve enantiomers of analogs like 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine using polar organic mobile phases (MeCN/MeOH with 0.1% TFA) .

Q. What in vitro assays are suitable for assessing the neurotoxic potential of nitroaromatic derivatives?

- Methodological Answer : Utilize SH-SY5Y neuronal cells to measure oxidative stress (via ROS probes) and mitochondrial dysfunction (JC-1 staining). Compare IC₅₀ values of this compound against structurally similar neurotoxicants (e.g., para-hydroxy Butyryl fentanyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.